molecular formula C16H23N3O6S B3009513 Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate CAS No. 1171580-52-1

Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B3009513
CAS No.: 1171580-52-1
M. Wt: 385.44
InChI Key: CSZONDFZNBCRHV-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with two distinct functional groups:

  • Ethyl carboxylate at the 1-position of piperazine, a common motif in prodrug design to enhance bioavailability.
  • 5-(Pyrrolidin-1-ylsulfonyl)furan-2-carbonyl group at the 4-position of piperazine. This substituent combines a furan ring with a sulfonamide-linked pyrrolidine, conferring unique electronic and steric properties.

This compound is structurally related to piperazine-based derivatives widely explored in medicinal chemistry for their ability to modulate biological targets such as kinases, GPCRs, and efflux pumps .

Properties

IUPAC Name

ethyl 4-(5-pyrrolidin-1-ylsulfonylfuran-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-2-24-16(21)18-11-9-17(10-12-18)15(20)13-5-6-14(25-13)26(22,23)19-7-3-4-8-19/h5-6H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZONDFZNBCRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant data and case studies.

Compound Overview

  • Molecular Formula : C16H23N3O6S
  • Molecular Weight : 385.44 g/mol
  • CAS Number : 1171580-52-1
  • Purity : Typically ≥95%

The compound features a piperazine ring and a furan moiety, which are known for their diverse pharmacological activities. The presence of the pyrrolidine sulfonyl group enhances its interaction with various biological targets.

Synthesis

The synthesis of this compound generally involves multiple steps, including:

  • Formation of the Furan Ring : Achieved through cyclization reactions.
  • Sulfonamide Formation : The pyrrolidine is reacted with a sulfonyl chloride to introduce the sulfonyl group.
  • Piperazine Coupling : The furan derivative is then coupled with piperazine under appropriate conditions to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A3.1212.5
Compound B6.2525
This compoundTBDTBD

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the piperazine and furan rings, which are common in many anticancer agents. Preliminary studies indicate that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A case study involving related compounds demonstrated that they could significantly reduce glioma cell viability in vitro, showcasing their potential as anticancer agents.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell survival.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in proliferation and survival.

Case Studies

  • Antimicrobial Evaluation : A study tested various derivatives against S. aureus and reported significant inhibition at concentrations as low as 3 µg/mL for structurally similar compounds.
  • Anticancer Studies : Research on pyrrolidine derivatives showed promising results in inhibiting tumor growth in preclinical models, suggesting that modifications to the ethoxycarbonyl structure may enhance bioactivity.

Comparison with Similar Compounds

Key Observations :

  • The sulfonamide-pyrrolidine-furan group in the target compound distinguishes it from simpler furan-substituted analogs (e.g., Ethyl 4-(furan-2-carbonyl)piperazine-1-carboxylate) by introducing enhanced hydrogen-bonding capacity and rigidity .
  • Indole-containing analogs (e.g., ) prioritize aromatic stacking interactions, making them suitable for targeting hydrophobic binding pockets in enzymes or receptors .
  • tert-Butyl esters () are often used as protective groups in multi-step syntheses, whereas ethyl esters (target compound) may offer better metabolic stability .

Functional Group Contributions to Physicochemical Properties

Compound Class Example logP (Predicted) Molecular Weight Solubility (Predicted)
Sulfonamide-furan derivatives Target compound ~2.5 ~453.5 g/mol Moderate (polar sulfonamide)
Simple furan derivatives Ethyl 4-(furan-2-carbonyl)piperazine-1-carboxylate ~1.8 ~307.3 g/mol High
Indole derivatives Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate ~3.2 ~357.4 g/mol Low
tert-Butyl-protected analogs tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate ~2.1 ~305.4 g/mol Moderate

Analysis :

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